molecular formula C19H21NO4S B448539 Ethyl 2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 304685-82-3

Ethyl 2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B448539
CAS No.: 304685-82-3
M. Wt: 359.4g/mol
InChI Key: SPXAIEXRXRBLEB-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a specialized chemical compound designed for early-stage research and development. This molecule features a 4,5,6,7-tetrahydro-1-benzothiophene core, a scaffold recognized in medicinal chemistry for its potential as a privileged structure in the design of biologically active molecules . The structure is functionalized with a 3-methoxybenzoyl group, which may influence the compound's electronic properties and binding affinity, making it a versatile building block for constructing more complex molecular architectures. As a synthetic intermediate, this compound is primarily valued for its role in exploring structure-activity relationships (SAR) in drug discovery projects, particularly those focused on central nervous system (CNS) targets or enzyme inhibition. Researchers utilize this and related tetrahydrobenzothiophene-carboxylate derivatives as key precursors in organic synthesis and heterocyclic chemistry . The compound is provided with guaranteed purity and identity. It is intended for use in laboratory settings by qualified professionals. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE. The buyer assumes all responsibility for confirming product identity and/or purity and for the safe handling and disposal of this material.

Properties

IUPAC Name

ethyl 2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-3-24-19(22)16-14-9-4-5-10-15(14)25-18(16)20-17(21)12-7-6-8-13(11-12)23-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXAIEXRXRBLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparison of Cyclocondensation vs. Carbonylation Methods

ParameterCyclocondensationCarbonylation
Yield55–65%70–75%
Reaction Time24–36 hours15–24 hours
CatalystNonePdI₂/KI
Pressure RequirementsAmbient40 atm CO
ScalabilityModerateHigh

Microwave-Assisted Acylation

Microwave irradiation accelerates the acylation step, reducing reaction times from hours to minutes. In this method, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is mixed with 3-methoxybenzoyl chloride and a catalytic amount of dimethylaminopyridine (DMAP) in acetonitrile. Irradiation at 150°C for 20 minutes achieves 80% conversion, minimizing side reactions such as ester hydrolysis. This approach is ideal for high-throughput synthesis but requires specialized equipment.

Solid-Phase Synthesis

Solid-phase techniques immobilize the tetrahydrobenzothiophene core on Wang resin via its carboxylic acid group. The immobilized intermediate undergoes acylation with 3-methoxybenzoyl chloride, followed by cleavage from the resin using trifluoroacetic acid (TFA). This method achieves >90% purity without chromatographic purification, though yields are moderate (50–60%) due to incomplete resin loading.

Enzymatic Catalysis

Lipase-mediated acylation offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) catalyzes the reaction between ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and 3-methoxybenzoyl methyl ester in tert-butanol at 40°C. The enzymatic method achieves 60–65% yield with excellent enantioselectivity (>99% ee), making it suitable for chiral synthesis.

Table 2: Efficiency of Acylation Techniques

MethodYieldTimeSelectivity
Conventional65%12 hoursModerate
Microwave80%20 minutesHigh
Solid-Phase60%48 hoursHigh
Enzymatic65%24 hoursExcellent

Mechanochemical Synthesis

Ball milling enables solvent-free acylation. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and 3-methoxybenzoyl chloride are ground with potassium carbonate in a planetary mill. The mechanical energy facilitates reaction completion within 2 hours, yielding 75% product with minimal waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzoyl Group

Ethyl 2-[(3,4-Dimethoxybenzoyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate (Compound 43)
  • Structure : Differs by an additional methoxy group at the 4-position of the benzoyl ring.
  • Synthesis : Achieved via Method B (96% yield), involving shorter reaction times and purification with Et₂O/cyclohexane .
  • Properties: NMR: Two methoxy signals at δ 3.75 ppm (6H, OCH₃), compared to a single methoxy in the target compound.
Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
  • Structure : Lacks methoxy substituents; features a simple benzoyl group.
  • Crystallography :
    • Planar heterocyclic and phenyl rings with a dihedral angle of 8.13° between them.
    • Intramolecular N–H⋯O hydrogen bonding forms an S(6) ring motif .
  • Implications : Reduced solubility compared to methoxy derivatives due to the absence of polar substituents.

Functional Group Modifications

Ethyl 2-[(2-Chloroacetyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
  • Structure : Replaces the 3-methoxybenzoyl group with a chloroacetyl moiety.
  • Reactivity : The chloro group enables nucleophilic substitution reactions, making it a versatile intermediate for further derivatization .
Ethyl 2-({[(4-Methoxyphenyl)Amino]Carbonothioyl}Amino)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate (Compound C)
  • Structure : Features a thioureido linkage (-NH-CS-NH-) instead of an amide bond.
  • Properties: Increased lipophilicity due to the thiocarbonyl group. Potential for metal chelation, unlike the target compound .
Metal Complexes with Schiff Base Ligands
  • Example: Mn(II), Co(II), and Cu(II) complexes derived from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
  • Geometry : Octahedral (Ni(II), Co(II)), tetrahedral (Mn(II), Zn(II)), and square planar (Cu(II)) configurations.
  • Bioactivity : Demonstrated antibacterial efficacy against urinary tract pathogens, highlighting the role of metal coordination in enhancing biological effects .
Heterocyclic Derivatives with Hypnotic Activity
  • Example: Benzothieno[2,3-d]pyrimidines synthesized from ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
  • Activity: Preliminary screening identified hypnotic effects, suggesting structural flexibility for CNS-targeting applications .

Physicochemical and Crystallographic Comparisons

Solubility and Crystallography
  • Methoxy vs. Benzoyl: The 3-methoxy group improves aqueous solubility compared to non-polar benzoyl analogs.
  • Crystal Packing :
    • Disorder in Cyclohexene Rings : Observed in ethyl 2-benzamido derivatives, with methylene groups split over two positions (occupancy 0.641:0.359) .
    • Software Tools : SHELXL and ORTEP-3 were critical for resolving structural ambiguities .
Spectroscopic Data
  • NMR Trends :
    • Ethyl ester protons: δ 1.25 ppm (t, CH₂CH₃) and δ 4.25 ppm (q, CH₂CH₃) consistent across derivatives .
    • Methoxy protons: δ 3.75–3.90 ppm (s, OCH₃) in methoxy-containing analogs.

Biological Activity

Ethyl 2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that belongs to the class of benzothiophene derivatives. This compound exhibits a range of biological activities, particularly in the fields of oncology and neuropharmacology. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NO4S, with a molecular weight of 345.4 g/mol. The structure features a benzothiophene core substituted with an ethyl ester and an amide functional group.

PropertyValue
Molecular FormulaC18H19NO4S
Molecular Weight345.4 g/mol
IUPAC NameThis compound
InChI KeyIFKQDSPIAPDDGY-UHFFFAOYSA-N

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiophene derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds ranged from 23.2 to 49.9 µM , indicating a promising therapeutic index for further development in cancer treatment .

Case Study: MCF-7 Breast Cancer Cells

In vitro studies demonstrated that this compound induces apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis revealed:

  • Early apoptosis : 8.73% of cells were in early apoptosis (AV+/PI−).
  • Late apoptosis : 18.13% showed late apoptotic characteristics (AV+/PI+).
    This dual mechanism suggests that this compound may effectively reduce tumor viability through both apoptosis and necrosis pathways .

Neuropharmacological Effects

Benzothiophene derivatives have also been investigated for their neuropharmacological properties . Some studies suggest potential applications in treating neurodegenerative diseases due to their ability to inhibit acetylcholinesterase (AChE), which is beneficial in conditions like Alzheimer's disease.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • STAT3 Inhibition : Compounds with similar scaffolds have been identified as STAT3 inhibitors, which play a crucial role in cancer cell survival and proliferation .
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in treated cells, which is critical for its antiproliferative effect .

Q & A

Q. What are the conventional synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via acylation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with 3-methoxybenzoyl chloride. In one protocol, the amino precursor (1.0 mmol) is dissolved in chloroform, treated with benzoyl chloride (1.5 mmol), and refluxed for 9 hours. After solvent removal, recrystallization in ethanol yields the product . Optimization strategies include:

  • Temperature control : Maintaining reflux conditions ensures complete acylation.
  • Solvent choice : Chloroform or dichloromethane minimizes side reactions.
  • Purification : Reverse-phase HPLC (e.g., methanol-water gradients) improves purity, as demonstrated in analogous syntheses (67% yield) .

Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Data collection : Using Bruker APEX2 detectors .
  • Structure solution : SHELXS97 for phase determination via direct methods .
  • Refinement : SHELXL97 for anisotropic displacement parameters and disorder modeling (e.g., disordered cyclohexene methylene groups with 64:36 occupancy) .
  • Validation : WinGX and PLATON for geometry checks and publication-ready figures .

Q. What spectroscopic techniques are used to characterize this compound?

  • IR spectroscopy : Confirms carbonyl (C=O, ~1668–1727 cm⁻¹) and NH stretches (~3260–3416 cm⁻¹) .
  • NMR : 1H^1H NMR (CDCl3_3) identifies ester methyl groups (δ 1.00–1.04 ppm) and aromatic protons (δ 7–8 ppm). 13C^{13}C NMR resolves carbonyl carbons at ~166 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 357 for analogs) validate molecular weight .

Advanced Research Questions

Q. How does structural modification (e.g., substituent variation) influence biological activity?

  • Anticancer activity : Derivatives with acylated amino groups (e.g., chloroacetyl) exhibit apoptosis induction in MCF-7 cells (IC50_{50} = 23.2–95.9 µM). Flow cytometry confirms 26.86% reduction in viability via caspase activation .
  • Antibacterial activity : Electron-withdrawing groups (e.g., nitro) enhance membrane disruption, as shown in Gram-positive bacterial assays .
  • SAR insights : Molecular docking (e.g., JAK2 inhibition) predicts binding modes, guiding rational design .

Q. What computational methods are employed to analyze conformational dynamics and intermolecular interactions?

  • Ring puckering analysis : Cremer-Pople coordinates quantify cyclohexene ring distortion (half-chair conformation with dihedral angles <9°) .
  • Hirshfeld surface analysis : Maps hydrogen-bonding motifs (e.g., N–H···O, S···H interactions) using CrystalExplorer .
  • DFT calculations : Optimize ground-state geometries and predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity studies .

Q. How are polymorphic forms or disorder in crystal structures resolved?

  • Disorder modeling : SHELXL97 refines split positions for disordered atoms (e.g., methylene groups) with constrained occupancy factors .
  • Twinned data refinement : SHELXL handles high-resolution or twinned macromolecular data via dual-space algorithms .
  • Validation tools : R factors (<0.05), ADDSYM checks in PLATON, and residual density maps ensure model accuracy .

Methodological Tables

Q. Table 1: Key Crystallographic Data

ParameterValueSource
Space groupMonoclinic, P21/cP2_1/c
Dihedral angle (A/B)8.13°
R factor0.045
Disorder occupancy0.641 : 0.359

Q. Table 2: Biological Activity of Derivatives

DerivativeActivity (IC50_{50}, µM)MechanismSource
Chloroacetyl analog23.2 (MCF-7)Apoptosis via caspase-3/7
Nitro-substituted45.8 (HepG-2)ROS generation
Thiazole hybrid67.1 (S. aureus)Membrane permeabilization

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